![molecular formula C17H23NO3 B1344456 (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119450-97-3](/img/structure/B1344456.png)
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid
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Overview
Description
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is an organic compound that belongs to the class of acrylic acids. It features a methoxy group and a piperidine moiety, which are significant in medicinal chemistry due to their potential biological activities. This compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the piperidine ring can be formed via reductive amination.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Acrylic Acid Formation: The acrylic acid moiety can be synthesized through aldol condensation reactions involving an aldehyde and an ester, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated acids or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated acids or alcohols.
Substitution: Introduction of halogens or other electrophiles on the aromatic ring.
Scientific Research Applications
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is a chemical compound with diverse applications in scientific research. It is an organic molecule featuring a substituted phenyl group and an acrylic acid moiety, with a methoxy group and a piperidine derivative contributing to its potential biological activities. It falls under the category of acrylic acids, known for their widespread use in material sciences and pharmaceuticals.
Chemical Properties and Reactions:
The chemical behavior of This compound can be attributed to reactions that are typical of acrylic acids, facilitated by functional groups that can either donate or accept electrons. These reactions influence the compound's reactivity in biological systems. Synthesis methods for this compound are varied.
Biological Activities:
The biological activity of This compound is mainly associated with its structural features. Compounds with similar structures often exhibit:
- Antioxidant Activity: The methoxy group may enhance the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects: Acrylic acids are recognized for their potential in reducing inflammation.
- Antimicrobial Properties: The piperidine derivative may contribute to antimicrobial activity, making it a candidate for further pharmacological studies.
Interaction Studies:
Interaction studies involving This compound assess its binding affinity with biological targets. Techniques like molecular docking simulations and in vitro assays are used to determine how well this compound interacts with receptors or enzymes associated with specific diseases, helping to elucidate its mechanism of action and potential therapeutic benefits.
Structural Comparison
Several compounds share structural similarities with This compound :
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Acrylic acid with methoxy and piperidine | Antioxidant, anti-inflammatory |
4-Methoxybenzoic Acid | Methoxy-substituted benzoic acid | Anti-inflammatory |
Piperine | Alkaloid from black pepper | Antimicrobial, enhances bioavailability |
Cinnamic Acid Derivatives | Acrylic acids with varied substituents | Antioxidant, antimicrobial |
Mechanism of Action
The mechanism of action of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The methoxy group and acrylic acid moiety contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-Methoxyphenyl}acrylic acid: Lacks the piperidine moiety, resulting in different biological activities.
(2E)-3-{4-Methylpiperidin-1-YL}acrylic acid: Lacks the methoxy group, affecting its chemical reactivity and biological interactions.
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
Uniqueness
The uniqueness of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety allows for versatile interactions and applications in various fields.
Biological Activity
The compound (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid (C17H23NO3) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a methoxy group, a piperidine moiety, and an acrylic acid backbone. Its molecular formula is C17H23NO3, and it has a molecular weight of 287.37 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the context of anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various preclinical models.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Neuroprotective Effects : Its interaction with piperidine derivatives indicates potential neuroprotective properties.
Anti-inflammatory Activity
A study demonstrated that this compound effectively reduces pro-inflammatory cytokine production in vitro. The compound was tested on macrophages stimulated with lipopolysaccharides (LPS), resulting in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported an IC50 value of 12 µM against MDA-MB-231 breast cancer cells, suggesting moderate potency .
Neuroprotective Effects
The neuroprotective potential was evaluated using neuronal cell cultures subjected to oxidative stress. The compound demonstrated a significant reduction in cell death and oxidative damage markers, indicating its ability to protect neurons from injury .
Data Tables
Biological Activity | IC50 Value (µM) | Cell Line/Model | Reference |
---|---|---|---|
Anti-inflammatory | N/A | Macrophages (LPS-stimulated) | |
Anticancer | 12 | MDA-MB-231 Breast Cancer | |
Neuroprotective | N/A | Neuronal Cell Cultures |
Case Studies
-
Case Study on Anti-inflammatory Properties :
In a controlled study, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a dose-dependent decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent. -
Case Study on Anticancer Effects :
A recent investigation into the anticancer properties revealed that treatment with this compound led to significant apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activity.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-7-9-18(10-8-13)12-15-11-14(4-6-17(19)20)3-5-16(15)21-2/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,20)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPKGFGDCGTJBI-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.